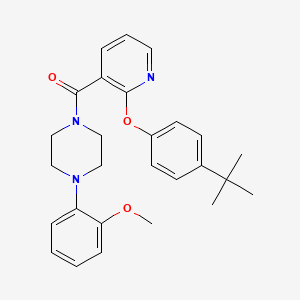

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone

Description

The compound 2-(4-(tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone (IUPAC name: [4-(tert-butyl)phenyl][4-(2-methoxyphenyl)piperazino]methanone) is a piperazinyl ketone derivative characterized by:

- A 4-(tert-butyl)phenoxy group attached to a pyridyl moiety.

- A 4-(2-methoxyphenyl)piperazine ring linked via a ketone bridge.

This structure is notable for its dual aromatic systems (pyridyl and phenyl) and the presence of electron-donating substituents (tert-butyl and methoxy groups), which influence its physicochemical and pharmacological properties .

Properties

IUPAC Name |

[2-(4-tert-butylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-27(2,3)20-11-13-21(14-12-20)33-25-22(8-7-15-28-25)26(31)30-18-16-29(17-19-30)23-9-5-6-10-24(23)32-4/h5-15H,16-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWBONMVZZTJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenol with 3-bromopyridine in the presence of a base to form 4-(tert-butyl)phenoxy-3-pyridine. This intermediate is then reacted with 2-methoxyphenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Substitution: The phenoxy and pyridyl groups can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2)

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 4-(aryl)piperazinyl ketones , where variations in aryl substituents significantly modulate biological activity. Key analogs include:

Key Observations :

Pharmacological and Receptor Binding Profiles

Serotonin (5-HT₁A) Receptor Affinity

- The target compound shares structural homology with MPPF ([4-(2-methoxyphenyl)-1-[2-(N-pyridinyl)-p-fluorobenzamido]ethylpiperazine]), a well-characterized 5-HT₁A antagonist used in positron emission tomography (PET) imaging . Both compounds feature a 2-methoxyphenylpiperazine core, critical for high-affinity 5-HT₁A binding.

- Analog 1 (3-chlorophenyl) shows reduced 5-HT₁A binding in vitro, likely due to the chlorine atom disrupting hydrogen bonding with receptor residues .

Dopamine D₂/D₃ Receptor Interactions

- The pyridyl-ketone scaffold is structurally analogous to WAY-100635 derivatives, which exhibit dual 5-HT₁A/D₂ receptor modulation . Computational modeling suggests the tert-butyl group in the target compound may stabilize hydrophobic interactions with D₂ receptors, though experimental data are pending .

Biological Activity

The compound 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone (CAS No. 497060-67-0) is a synthetic organic molecule with a complex structure that has gained attention in pharmacological research. Its molecular formula is , and it exhibits various biological activities that make it a subject of interest for therapeutic applications.

Structural Characteristics

The compound features:

- A piperazine ring , which is commonly associated with various biological activities, including antipsychotic and antidepressant effects.

- A pyridine moiety , which is known for its role in enhancing bioactivity.

- Phenolic groups , which contribute to antioxidant properties.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity. Research involving various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the findings from key studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.7 | Induction of apoptosis via caspase activation |

| Study B | A549 (Lung Cancer) | 12.3 | Inhibition of cell cycle progression at G1 phase |

| Study C | HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial membrane potential |

These results suggest that the compound's structure allows for effective interaction with cellular pathways involved in cancer progression, particularly through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It has shown potential as an anxiolytic agent in animal models, demonstrating reduced anxiety-like behaviors in tests such as the elevated plus maze and open field test.

Mechanism of Action :

- The presence of the piperazine ring suggests interactions with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety modulation.

Case Studies

- Case Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against various cancer types. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development.

- Neuropharmacological Assessment : A behavioral study conducted on mice indicated that administration of the compound resulted in a marked decrease in anxiety levels, comparable to established anxiolytics such as diazepam. Behavioral assays confirmed its efficacy, providing a pathway for future drug development targeting anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.